methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate is a complex organic compound that features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle
Mechanism of Action
Target of Action
Compounds with a benzo[b]thiophene structure have been reported to show affinity towards 5-ht 1a receptors .
Mode of Action
It’s known that benzo[b]thiophen-2-yl-propenones connected to arylsulfonamide moieties have displayed a rapid onset of action .
Biochemical Pathways
Compounds with a benzo[b]thiophene structure are known to be involved in various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Compounds with a benzo[b]thiophene structure have been reported to exhibit various pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a palladium catalyst.
Alkylation: The benzo[b]thiophene core is then alkylated using 1-bromo-2-propanol under basic conditions to introduce the propan-2-yl group.
Sulfamoylation: The alkylated product undergoes sulfamoylation with sulfamoyl chloride in the presence of a base to form the sulfamoyl derivative.
Esterification: Finally, the compound is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: A simpler analog that lacks the sulfamoyl and ester groups.
Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)ethyl)sulfamoyl)benzoate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)methyl)sulfamoyl)benzoate: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
Methyl 4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 4-[1-(1-benzothiophen-3-yl)propan-2-ylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-13(11-15-12-25-18-6-4-3-5-17(15)18)20-26(22,23)16-9-7-14(8-10-16)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBIXQCWXRWVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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